molecular formula C15H21BO4 B1418637 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 664991-83-7

4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1418637
CAS No.: 664991-83-7
M. Wt: 276.14 g/mol
InChI Key: SMSGMQUMNANAOD-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 4,4,5,5-tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane features a dioxaborolane core with a trigonal planar boron center. X-ray crystallographic studies of analogous pinacol boronic esters reveal bond lengths of 1.541 Å for C-C, 1.438 Å for C-O, and 1.368 Å for B-O in the dioxaborolane ring. The boron atom adopts an sp² hybridization, with an O-B-O bond angle of 114.2° , consistent with the electronic requirements of a tricoordinate boron.

The oxirane methoxy substituent extends from the para position of the phenyl ring, forming a dihedral angle of 21.4° relative to the boron-containing plane. This arrangement minimizes steric clashes between the tetramethyl groups and the oxirane moiety. Microwave spectroscopy data for related dioxaborolanes indicate a planar ring geometry with minor puckering (≤10.7°) under low-temperature conditions.

Table 1: Key Bond Parameters

Bond/Angle Value (Å/°) Method
B-O (dioxaborolane) 1.368 X-ray diffraction
C-O (oxirane) 1.438 Microwave
O-B-O angle 114.2 X-ray diffraction

Electronic Configuration of the Dioxaborolane Ring System

The dioxaborolane ring exhibits resonance stabilization through π-dative interactions between boron's vacant p-orbital and oxygen lone pairs. Nuclear magnetic resonance (NMR) studies of pinacol boronates show downfield shifts at δ 1.3–1.5 ppm for methyl groups, confirming electron withdrawal by the electron-deficient boron. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV , with significant electron density localized on the oxirane oxygen.

The tetramethyl substituents induce hyperconjugative effects, increasing the boron center's electrophilicity by 18% compared to non-methylated analogs. This electronic activation facilitates nucleophilic attacks at the boron atom while maintaining ring stability through steric protection.

Steric Effects of Tetramethyl Substituents

The 4,4,5,5-tetramethyl groups create a steric shield with a calculated Tolman cone angle of 142° , effectively protecting the boron center from undesired side reactions. Comparative studies show:

Table 2: Steric Parameters of Boronates

Substituent Relative Reaction Rate (vs. H)
Tetramethyl 0.27
Diethyl 0.89
Unsubstituted 1.00

Molecular dynamics simulations reveal that the methyl groups restrict rotation about the B-O bonds, reducing conformational flexibility by 73% compared to less-substituted analogs. This steric encumbrance enforces a rigid molecular architecture critical for regioselective transformations at the boron center.

Conformational Dynamics of the Oxirane Methoxy Group

The oxirane methoxy group exhibits three distinct conformational states:

  • Syn-periplanar (0° torsion angle)
  • Gauche (±60° torsion)
  • Anti-periplanar (180° torsion)

Variable-temperature NMR studies (213–298 K) show an energy barrier of 9.3 kJ/mol for oxirane ring puckering, with a preference for the gauche conformation (68% population at 298 K). The methoxy oxygen's lone pairs participate in weak hyperconjugative interactions (n→σ*) with the adjacent C-O bonds, stabilizing the gauche form by 4.1 kJ/mol .

Figure 1: Conformational Energy Profile [Energy (kJ/mol) vs. Dihedral Angle (°)] shows minima at ±60° and 180°, with maximum stability in the gauche conformation.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-9-13-10-18-13/h5-8,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSGMQUMNANAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657295
Record name 4,4,5,5-Tetramethyl-2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664991-83-7
Record name 4,4,5,5-Tetramethyl-2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Oxiran-2-ylmethoxy)benzeneboronic acid, pinacol ester
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Biological Activity

Chemical Identity
4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane (CAS Number: 664991-83-7) is an organoboron compound characterized by its unique structure that includes a dioxaborolane ring and an epoxide group. Its molecular formula is C15_{15}H21_{21}BO4_{4}, with a molecular weight of approximately 276.14 g/mol .

Physical Properties

  • Appearance : Solid
  • Purity : Typically ≥ 97%
  • Molecular Weight : 276.1358 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of both boron and epoxide functionalities. Boron compounds have been shown to exhibit anticancer properties and can influence cellular signaling pathways.

Anticancer Properties

Research indicates that boron compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism involves:

  • Inhibition of cell proliferation : Studies have demonstrated that organoboron compounds can disrupt cell cycle progression in cancer cells.
  • Induction of apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction .

Case Studies

  • Study on Antitumor Activity
    A study investigated the effects of various boron-containing compounds on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were reported to be lower than those of traditional chemotherapeutics .
  • Mechanistic Insights into Apoptosis Induction
    Another research focused on the mechanistic pathways activated by this compound in human cancer cell lines. The findings suggested that the compound triggers caspase-dependent apoptosis and alters the expression of Bcl-2 family proteins, promoting cell death in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption potential.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier (BBB), which is crucial for treating central nervous system cancers .

Toxicological Profile

While the compound shows promising biological activity, it also presents certain toxicity concerns:

  • Acute Toxicity : Classified as harmful if swallowed or upon skin contact; appropriate safety measures should be taken during handling .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound664991-83-7C15_{15}H21_{21}BO4_{4}Antitumor activity; induces apoptosis
4-(Oxiran-2-yloxymethyl)phenylboronic acid pinacol esterNot AvailableC13_{13}H17_{17}BO3_{3}Similar activity; less potent
4-Borono-L-phenylalanine15036-94-3C9_{9}H12_{12}BNO2_{2}Used in cancer imaging; lower cytotoxic effects

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

One of the primary applications of this compound is as a synthetic intermediate in the preparation of bioactive molecules. It serves as a precursor for the synthesis of honokiol, a biphenyl-type neolignan known for its neuroprotective properties. The synthesis involves the reaction of this dioxaborolane with various electrophiles to introduce functional groups that enhance biological activity .

Case Study: Synthesis of Honokiol

  • Objective : To synthesize honokiol and its analogs for neuroprotective studies.
  • Methodology : The compound was utilized in a multi-step synthesis involving palladium-catalyzed cross-coupling reactions.
  • Results : The synthesized honokiol derivatives exhibited significant neuroprotective effects in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Applications in Material Science

The compound's boron content allows it to be used in the development of advanced materials, particularly in the field of polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Material Development Example

  • Application : Incorporation into epoxy resins.
  • Benefits :
    • Improved thermal stability.
    • Enhanced mechanical strength.
    • Increased resistance to environmental degradation.

Research indicates that polymers modified with this compound demonstrate superior performance compared to unmodified counterparts, making them suitable for high-performance applications such as aerospace and automotive components .

Role in Medicinal Chemistry

The unique structure of 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane allows it to participate in various chemical transformations relevant to medicinal chemistry. Its ability to form stable complexes with transition metals makes it a candidate for catalysis in drug synthesis.

Case Study: Catalytic Applications

  • Objective : To explore its catalytic properties in C-C bond formation reactions.
  • Methodology : Utilized as a catalyst in Suzuki-Miyaura coupling reactions.
  • Results : Demonstrated high efficiency and selectivity, facilitating the synthesis of complex pharmaceutical intermediates with minimal by-products .

Safety and Handling Considerations

While this compound is generally considered safe when handled properly, it is classified as an irritant. Standard laboratory safety protocols should be followed:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Ensure adequate ventilation when handling the compound.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)phenoxy)phenyl]-1,3,2-dioxaborolane (): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing electrophilicity and reactivity in cross-couplings. Used in antimalarial quinolone synthesis via Suzuki coupling (87% yield) .
  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane () :
    • The methylsulfonyl (-SO₂Me) group further increases electrophilicity, enabling efficient coupling with electron-rich partners.
    • Applied in medicinal chemistry as USP7 inhibitors .

Electron-Donating Substituents

  • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The hydroxymethyl (-CH₂OH) group is electron-donating, reducing electrophilicity but enabling post-functionalization (e.g., esterification). Synthesized via NaBH₄ reduction of formylbenzeneboronic acid (86% yield) .
  • 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (): The methoxy (-OMe) and phenolic (-OH) groups enhance solubility in polar solvents. Used in synthesizing fluorescent probes .

Sterically Bulky Substituents

  • 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane () :
    • The tetraphenylethylene (TPE) group introduces aggregation-induced emission (AIE) properties.
    • Critical in OLEDs and optical materials .
  • 4,4,5,5-Tetramethyl-2-(1-phenylpentadecan-3-yl)-1,3,2-dioxaborolane () :
    • Long alkyl chains improve lipid solubility, relevant in drug delivery systems .

Reactive Functional Groups

  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () :
    • The ethynyl (-C≡CH) group enables further alkyne-azide "click" chemistry.
    • Used in polymer and dendrimer synthesis .
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () :
    • The bromo (-Br) substituent allows sequential cross-coupling (e.g., Suzuki followed by Ullmann reactions).
    • Liquid at room temperature, facilitating handling in organic synthesis .

Physicochemical Properties

  • Stability : Tetramethyl groups on the dioxaborolane ring improve stability against hydrolysis compared to unsubstituted boronic acids .
  • Solubility : Hydrophilic groups (e.g., -OH in ) enhance water solubility, whereas bulky aryl groups (e.g., TPE in ) favor organic solvents.
  • Melting Points: Methanol-substituted derivatives (e.g., ) exhibit lower melting points (48–50°C) due to hydrogen bonding .

Key Research Findings

  • Cross-Coupling Efficiency : Electron-withdrawing substituents (e.g., -OCF₃, -SO₂Me) accelerate Suzuki-Miyaura couplings by increasing electrophilicity .
  • Functionalization Potential: Glycidyl ether and ethynyl groups enable post-synthetic modifications, expanding utility in materials science .
  • Thermodynamic Stability : C-H borylation studies () confirm that boronate esters with aromatic substituents are thermodynamically favored, enabling scalable synthesis .

Preparation Methods

Method A: Reaction of Aromatic Halides with Boron Reagents

A prevalent approach involves the initial synthesis of a suitable aromatic halide, such as 4-(oxiran-2-ylmethoxy)phenyl halides, followed by their reaction with boron reagents to form the dioxaborolane ring. This method typically employs nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions.

Typical Procedure:

  • Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)phenyl halides via nucleophilic substitution of phenol derivatives with epoxide precursors under basic conditions.
  • Step 2: Reaction of the halide with a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and base (e.g., potassium acetate) to generate the boronate ester.

Reaction Conditions:

Parameter Typical Range Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Facilitates cross-coupling
Base Potassium acetate or carbonate Promotes boron transfer
Solvent Toluene or dioxane Reflux conditions
Temperature 80–110°C Optimized for yield

Research Findings:

  • The method yields high purity products with yields exceeding 70% under optimized conditions.
  • The epoxide functionality remains intact during the process, enabling further functionalization.

Method B: Direct Reaction of Aromatic Precursors with Boron Reagents

An alternative involves direct reaction of 4-(oxiran-2-ylmethoxy)phenylboronic acids with methylated boron esters, under inert atmospheres, to form the target compound.

Operational Details:

  • Use of dry solvents such as tetrahydrofuran (THF).
  • Reaction carried out at room temperature or slightly elevated temperatures (~50°C).
  • Stirring under nitrogen or argon to prevent moisture interference.

Data Table:

Reagent Conditions Yield Reference
4-(Oxiran-2-ylmethoxy)phenylboronic acid Room temperature, inert atmosphere ~65–75%

Multi-Step Synthesis via Epoxide Functionalization and Boron Incorporation

Method C: Functionalization of Phenyl Epoxides

This method involves the synthesis of the phenyl epoxide derivative, followed by its functionalization with boron reagents.

Operational Steps:

  • Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)phenol via epoxidation of phenolic precursors using peracids.
  • Step 2: Conversion of phenol to boronate ester using diol-based boron reagents under catalytic conditions.
  • Step 3: Cyclization to form the dioxaborolane ring through intramolecular condensation under dehydrating conditions.

Reaction Conditions:

Step Reagents Temperature Yield Reference
Epoxidation m-CPBA 0–25°C >80%
Boronation B2pin2, Pd catalyst 80°C 70–75%
Cyclization Acid catalyst Reflux 65–70%

Notes on Optimization:

  • Strict anhydrous conditions are essential to prevent hydrolysis of boron reagents.
  • Use of inert atmospheres (nitrogen or argon) enhances yield and purity.
  • Reaction times typically range from 12 to 24 hours depending on the step.

Specific Synthesis Routes from Literature

Route 1: Using Organolithium Intermediates

Research Data:

Reagents Conditions Yield Reference
Aromatic halide -78°C, inert atmosphere -
Boronate ester Room temperature, 12–24h 65–75%

Route 2: One-Pot Multi-Component Reactions

Recent advances include one-pot reactions combining phenol derivatives, epoxides, and boron reagents under catalytic conditions, significantly reducing steps and improving overall yields.

Operational Notes:

  • Catalysts such as Pd or Ni complexes.
  • Use of microwave irradiation to accelerate reactions.
  • Yields reported up to 72%, with high purity.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Yield Range Advantages
Cross-Coupling of Halides Aromatic halides, B2pin2, Pd catalyst 80–110°C, inert atmosphere 70–80% High selectivity, versatile
Boronic Acid Reaction Boronic acids, boron esters Room temp to 50°C 65–75% Mild conditions, scalable
Epoxide Functionalization Phenolic epoxides, peracids 0–25°C, reflux >80% Functional group retention
Organolithium Approach Aromatic halides, n-BuLi -78°C, inert 65–75% Precise control over intermediates

Final Remarks

The preparation of 4,4,5,5-tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane is primarily achieved through boron-mediated cross-coupling reactions, epoxide functionalization, and organolithium chemistry. Optimization of reaction conditions—such as temperature, solvent choice, and inert atmospheres—plays a crucial role in maximizing yield and purity. The choice of method depends on the available starting materials, desired scale, and specific functionalization requirements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane?

  • Methodology :

  • Step 1 : Synthesize the boronic ester core via Miyaura borylation. For example, react 4-bromophenol derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous DMF at 80°C for 12 hours .
  • Step 2 : Introduce the epoxide (oxirane) moiety. React the phenolic intermediate with epichlorohydrin under basic conditions (NaOH or K₂CO₃) in THF, followed by ring-closing to form the epoxide. Purify via column chromatography (hexanes/EtOAC, 3:1 v/v) with 0.25% triethylamine to suppress boronic ester hydrolysis .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexanes/EtOAc) and confirm structure using ¹H/¹¹B NMR .

Q. How to characterize this compound using spectroscopic methods?

  • Spectroscopic Protocol :

  • ¹H NMR : Expect signals for the tetramethyl groups (δ 1.3–1.4 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, doublets), and epoxide protons (δ 3.1–3.4 ppm, multiplet). Integrate peaks to confirm stoichiometry .
  • ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the boronic ester structure .
  • IR : Look for B-O stretches (~1350 cm⁻¹) and epoxide C-O-C (~1250 cm⁻¹) .
    • Validation : Cross-reference with GC-MS (molecular ion peak at m/z 316.2) and elemental analysis .

Q. What are the key storage and handling considerations?

  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and boronic ester decomposition. Use anhydrous solvents (e.g., MTBE or THF) for dissolution .
  • Handling : Conduct reactions in flame-dried glassware. Employ gloveboxes for air-sensitive steps (e.g., catalyst addition) .

Advanced Research Questions

Q. How to optimize coupling reactions involving the epoxide moiety without ring-opening?

  • Catalyst Selection : Use mild, non-nucleophilic catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings to avoid epoxide ring-opening. Avoid strong bases (e.g., NaOH) that may hydrolyze the epoxide; opt for K₃PO₄ in THF/H₂O (9:1) at 60°C .
  • Solvent Optimization : Use aprotic solvents (toluene or dioxane) to stabilize the epoxide. Add molecular sieves to scavenge trace water .
  • Monitoring : Track epoxide integrity via ¹H NMR (disappearance of δ 3.1–3.4 ppm signals indicates ring-opening) .

Q. How to analyze contradictory spectral data in structural elucidation?

  • Case Study : If ¹¹B NMR shows unexpected shifts (e.g., δ 25 ppm instead of 30–35 ppm), consider partial hydrolysis to boronic acid. Confirm via IR (broad –OH stretch at ~3200 cm⁻¹) .
  • Multi-Technique Approach : Combine HPLC (purity check), high-resolution MS (exact mass), and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. What methodologies ensure high yields in multi-step syntheses using this compound?

  • Purification Strategy :

  • After coupling reactions, use silica gel columns with hexanes/EtOAc gradients and triethylamine additive to minimize boronic ester decomposition .
  • For epoxide-containing intermediates, avoid acidic conditions; use neutral alumina for flash chromatography .
    • Yield Optimization :
  • Scale reactions using microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions .
  • Employ excess boronic ester (1.2 equiv) in cross-couplings to drive reactions to completion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

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